molecular formula C8H13N3O2 B2552712 2-[(2-Propan-2-ylpyrazol-3-yl)amino]acetic acid CAS No. 2247207-69-6

2-[(2-Propan-2-ylpyrazol-3-yl)amino]acetic acid

Cat. No. B2552712
CAS RN: 2247207-69-6
M. Wt: 183.211
InChI Key: FCOUFKTUPHIFDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of BTTAA involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction pathway leads to the formation of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids .


Molecular Structure Analysis

The molecular formula of BTTAA is C19H30N10O2 , with a molecular weight of 430.51 g/mol . Its structure comprises a triazole ring, a tert-butyl group, and an acetic acid functional group. The water solubility of BTTAA is an improvement over its water-insoluble predecessor, TBTA .


Chemical Reactions Analysis

BTTAA serves as a ligand in the CuAAC reaction, facilitating the coupling of azides and alkynes. This click chemistry reaction is widely used for bioconjugation, labeling, and other chemical biology applications. The fast kinetics and compatibility with biological systems make BTTAA an attractive choice for researchers .


Physical And Chemical Properties Analysis

  • Storage : BTTAA should be stored at temperatures between 2°C and 8°C .

Mechanism of Action

In the CuAAC reaction, BTTAA coordinates with copper(I) ions, enhancing the rate of azide-alkyne coupling. The resulting triazole linkage forms stable conjugates between biomolecules, enabling precise labeling and functionalization within living cells .

Safety and Hazards

  • Precautionary Statements : Handle with care (H242) and follow safety guidelines .

properties

IUPAC Name

2-[(2-propan-2-ylpyrazol-3-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-6(2)11-7(3-4-10-11)9-5-8(12)13/h3-4,6,9H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOUFKTUPHIFDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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